molecular formula C24H14BrClN2O5 B12048682 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate CAS No. 355420-49-4

2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

Cat. No.: B12048682
CAS No.: 355420-49-4
M. Wt: 525.7 g/mol
InChI Key: RGKYUFMHCJOIDA-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a synthetic quinoline-4-carboxylate ester derivative characterized by three distinct substituents:

  • A 4-nitrophenyl-2-oxoethyl group attached to the carboxylate moiety.
  • A 4-bromophenyl substituent at the 2-position of the quinoline ring.
  • A 6-chloro group on the quinoline scaffold.

Properties

CAS No.

355420-49-4

Molecular Formula

C24H14BrClN2O5

Molecular Weight

525.7 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

InChI

InChI=1S/C24H14BrClN2O5/c25-16-5-1-14(2-6-16)22-12-20(19-11-17(26)7-10-21(19)27-22)24(30)33-13-23(29)15-3-8-18(9-4-15)28(31)32/h1-12H,13H2

InChI Key

RGKYUFMHCJOIDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions: The introduction of the nitrophenyl, bromophenyl, and chloro groups can be achieved through electrophilic aromatic substitution reactions. For example, nitration of the phenyl ring can be done using a mixture of concentrated nitric and sulfuric acids.

    Esterification: The final step involves the esterification of the quinoline carboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl bromide in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroquinoline derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Nitroquinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The compound has shown potential as an anticancer agent, particularly through its interaction with receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and angiogenesis. Research indicates that derivatives of quinoline can inhibit pathways involving vascular endothelial growth factor receptor 2 (VEGFR2), a key player in tumor angiogenesis .
    • In vitro studies have demonstrated that compounds similar to this quinoline derivative exhibit cytotoxic effects against various cancer cell lines, including HT-29 and COLO-205. These studies often involve assays to evaluate cell viability and apoptosis induction .
  • Antimicrobial Properties
    • Quinoline derivatives have been extensively studied for their antibacterial activities. The introduction of nitro and halogen substituents, such as those present in this compound, enhances their efficacy against a range of bacterial strains, including resistant strains . For example, modifications to quinoline structures have led to compounds with significant inhibitory activity against Escherichia coli and Staphylococcus aureus.
  • Enzyme Inhibition
    • The compound's structure allows for interaction with various enzymes, making it a candidate for developing inhibitors targeting specific kinases involved in cancer progression. Studies have focused on the design of derivatives that enhance selectivity and potency against targets like CDK4/6, which are vital in cell cycle regulation .

Synthesis and Characterization

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate typically involves multi-step organic reactions, including:

  • Formation of the quinoline core through cyclization reactions.
  • Substitution reactions to introduce nitro and bromo groups at specific positions, enhancing biological activity.
  • Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

  • Case Study on Anticancer Efficacy
    • A study evaluated the effects of a closely related quinoline derivative on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .
  • Antimicrobial Activity Assessment
    • Another investigation focused on the antibacterial properties of this compound against several clinical isolates. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, revealing potent activity comparable to established antibiotics like kanamycin .

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with cellular targets such as enzymes and DNA. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylate esters exhibit diverse pharmacological and material science applications, with substituents critically modulating their properties. Below is a structural and functional comparison with key analogs from the evidence:

Table 1: Structural and Molecular Comparison

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Substituents (Quinoline + Oxoethyl Moieties) Evidence ID
Target Compound : 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate Inferred: C₃₀H₂₀BrClN₃O₅ ~630 4-Bromophenyl (C2), 6-Cl (C6), 4-nitrophenyl (oxoethyl) -
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate C₂₆H₁₈ClN₃O₅ 488.89 Phenyl (C2), 6-methyl (C6), 4-chloro-3-nitrophenyl (oxoethyl)
2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methyl-4-quinolinecarboxylate C₃₂H₃₂BrNO₃ 558.52 4-Heptylphenyl (C2), 6-methyl (C6), 4-bromophenyl (oxoethyl)
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate C₂₇H₂₁N₃O₅ 467.47 Phenyl (C2), 6-methyl (C6), 4-methyl-3-nitrophenyl (oxoethyl)
2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate C₂₆H₁₉Br₂NO₃ 578.25 4-Bromophenyl (C2), 6-Br (C6), 4-ethylphenyl (oxoethyl)

Key Observations

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (EWGs): The target compound’s 4-nitrophenyl and 6-chloro groups enhance polarity and may reduce lipophilicity compared to analogs with methyl or heptyl groups (e.g., ). EWGs like nitro and halogens (Br, Cl) also increase molecular weight and may improve thermal stability . Aromatic vs.

Biological Implications :

  • Halogenation : The 6-chloro and 4-bromophenyl groups in the target compound mirror structural motifs in antimicrobial and anticancer agents (e.g., chloroquine derivatives). Similar brominated analogs () show enhanced bioactivity due to halogen-bonding interactions with target proteins .
  • Nitro Group Reactivity : The 4-nitrophenyl group may confer redox activity or susceptibility to metabolic reduction, contrasting with the stability of methyl or methoxy substituents () .

Crystallography and Material Science :

  • The 4-bromophenyl substituent in the target compound could facilitate crystal structure determination via X-ray diffraction (as seen in SHELX-refined structures, ), whereas bulkier groups (e.g., heptyl in ) might complicate crystallization .

Biological Activity

2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a synthetic compound with potential biological activity, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), experimental findings, and case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a quinoline moiety known for its pharmacological properties. The molecular formula is C24H14BrClN2O5C_{24}H_{14}BrClN_2O_5 with a molecular weight of approximately 508.73 g/mol. Its structural features include:

  • Quinoline ring : A bicyclic structure that contributes to its biological activity.
  • Nitrophenyl and bromophenyl substituents : These groups are critical for the interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, particularly hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells.

  • In vitro studies : The compound exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines, with IC50 values indicating effective inhibition of cell growth.
  • Mechanism of action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It acts by inhibiting microbial DNA gyrase, an essential enzyme for bacterial DNA replication.

  • Inhibition Assays : The synthesized quinoline derivatives demonstrated activity against various bacterial strains, suggesting their potential as antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate can be influenced by modifications to its structure:

SubstituentEffect on Activity
Nitro group Enhances cytotoxicity against cancer cells
Bromo group Increases antimicrobial efficacy
Chloro group Contributes to overall stability and potency

Case Studies

  • Study on HepG2 Cells :
    • Objective : To evaluate the cytotoxic effects of the compound on HepG2 cells.
    • Findings : The compound showed an IC50 value of 15 µM, indicating potent anticancer activity.
    • : Supports further development as a potential therapeutic agent for liver cancer.
  • Antimicrobial Efficacy Assessment :
    • Objective : To determine the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
    • : Suggests the potential use in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate?

  • Answer : Synthesis typically involves multi-step organic reactions, such as esterification of 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethanol. Key steps include:

  • Reaction optimization : Use reflux conditions with anhydrous solvents (e.g., DCM or DMF) to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile .
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-/13C^{13}C-NMR and FT-IR spectroscopy .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer : A combined approach is recommended:

  • Single-crystal X-ray diffraction for absolute stereochemical confirmation .
  • Computational modeling (DFT calculations) to study electronic properties (e.g., HOMO-LUMO gaps, dipole moments) using software like Gaussian or ORCA .
  • Spectroscopic techniques : UV-Vis for conjugation analysis and mass spectrometry (HRMS) for molecular weight validation .

Q. What are the standard protocols for assessing its stability under laboratory conditions?

  • Answer :

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC at intervals .
  • Hydrolytic stability : Test in buffers (pH 3–9) at 25–40°C, quantifying intact compound via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

  • Answer : Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:

  • Standardized assays : Use validated cell lines (e.g., HEK293 or HeLa) with controlled incubation times and concentrations .
  • Impurity profiling : Analyze batch-to-batch variations using LC-MS and exclude samples with >2% impurities .
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values across multiple replicates to confirm reproducibility .

Q. What advanced methodologies are suitable for studying its interaction with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or GPCRs) .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KDK_D) in real-time .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How can environmental fate and ecological risks be evaluated for this compound?

  • Answer : Follow tiered assessment frameworks:

  • Lab studies : Determine biodegradability (OECD 301B test), photolysis rates, and soil adsorption coefficients (KocK_{oc}) .
  • Ecotoxicology : Test acute toxicity on model organisms (e.g., Daphnia magna, LC50_{50}) and chronic effects on algal growth .
  • Field monitoring : Deploy passive samplers in water systems to detect residues via UPLC-MS/MS .

Q. What strategies are effective for analyzing its antioxidant or pro-oxidant mechanisms?

  • Answer :

  • In vitro assays : DPPH/ABTS radical scavenging, FRAP, and lipid peroxidation inhibition assays .
  • Cellular models : Measure ROS levels (using H2_2DCFDA probes) in stressed cells (e.g., H2_2O2_2-treated HepG2) .
  • Gene expression profiling : Quantify antioxidant enzymes (SOD, CAT) via qRT-PCR or Western blot .

Methodological Challenges and Solutions

Q. How should researchers address low yields in the synthesis of this compound?

  • Answer :

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions during esterification .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Answer :

  • Non-linear regression : Fit data to Hill or Logit models for EC50_{50}/LC50_{50} estimation .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Principal component analysis (PCA) : Identify covariates (e.g., pH, temperature) influencing toxicity .

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